molecular formula C7H13N3O3 B1435572 Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate CAS No. 1803590-96-6

Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate

Cat. No.: B1435572
CAS No.: 1803590-96-6
M. Wt: 187.2 g/mol
InChI Key: JCQPDBRFZJUHKM-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate is a heterocyclic compound that belongs to the oxadiazole family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a nitrile oxide with a suitable olefin to form the oxadiazole ring . The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cycloaddition reactions using metal-free synthetic routes to minimize costs and environmental impact . The use of eco-friendly solvents and reagents is also emphasized to ensure sustainable production practices.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols . The reactions are typically carried out under mild to moderate conditions to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions include various substituted oxadiazoles, amine derivatives, and other functionalized heterocycles .

Mechanism of Action

The mechanism by which Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other oxadiazole derivatives, such as:

  • 3,5-disubstituted oxadiazoles
  • 4,5-dihydroisoxazoles
  • Thiadiazoles

Uniqueness

Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate is unique due to its specific substitution pattern and the presence of the methylamino group, which imparts distinct chemical and biological properties . This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 5,5-dimethyl-4-(methylamino)-1,2,4-oxadiazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O3/c1-7(2)10(8-3)5(9-13-7)6(11)12-4/h8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCQPDBRFZJUHKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N(C(=NO1)C(=O)OC)NC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 2
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Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 3
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Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate
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Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 5
Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate
Reactant of Route 6
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Methyl 5,5-dimethyl-4-(methylamino)-4,5-dihydro-1,2,4-oxadiazole-3-carboxylate

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